molecular formula C10H21NO B13209235 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol

Cat. No.: B13209235
M. Wt: 171.28 g/mol
InChI Key: ROAQLXHEHXTDLA-UHFFFAOYSA-N
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Description

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol is an organic compound with a unique structure that includes a cycloheptane ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol can be achieved through several methods. One common approach involves the alkylation of a cycloheptane derivative with an aminomethyl group. This reaction typically requires a strong base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction conditions often include low temperatures to control the reactivity of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as catalytic hydrogenation or hydroamination reactions. These processes can be optimized for higher yields and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the hydroxyl group to a methyl group, forming a more saturated compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The hydroxyl group may also participate in these interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-(Aminomethyl)cyclohexaneacetic acid: Similar in structure but with a cyclohexane ring instead of a cycloheptane ring.

    Gabapentin: A well-known compound with a similar aminomethyl group, used as an anticonvulsant and for neuropathic pain.

Uniqueness

1-(Aminomethyl)-4,4-dimethylcycloheptan-1-ol is unique due to its cycloheptane ring, which provides different steric and electronic properties compared to cyclohexane derivatives. This uniqueness can lead to distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(aminomethyl)-4,4-dimethylcycloheptan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(2)4-3-5-10(12,8-11)7-6-9/h12H,3-8,11H2,1-2H3

InChI Key

ROAQLXHEHXTDLA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(CC1)(CN)O)C

Origin of Product

United States

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